6-(4-Methoxyphenoxy)-2-methylpyridin-3-amine
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Overview
Description
6-(4-Methoxyphenoxy)-2-methylpyridin-3-amine is an organic compound with a complex structure that includes a pyridine ring substituted with a methoxyphenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenoxy)-2-methylpyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This can include the use of advanced catalysts and reaction conditions tailored to large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenoxy)-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated derivatives and strong bases or acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups .
Scientific Research Applications
6-(4-Methoxyphenoxy)-2-methylpyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenoxy)-2-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenoxy)-4-methoxy-2-methyl-1H-indole: Shares a similar methoxyphenoxy group but has an indole core.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenoxy group and a dioxaborolane moiety.
Uniqueness
6-(4-Methoxyphenoxy)-2-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-(4-methoxyphenoxy)-2-methylpyridin-3-amine |
InChI |
InChI=1S/C13H14N2O2/c1-9-12(14)7-8-13(15-9)17-11-5-3-10(16-2)4-6-11/h3-8H,14H2,1-2H3 |
InChI Key |
YAHKLFUZIZPONX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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